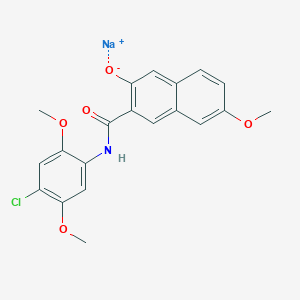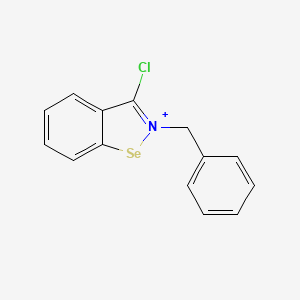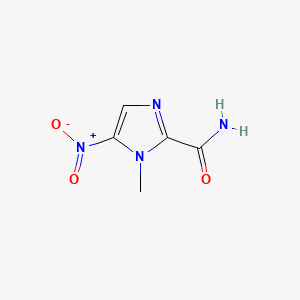
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- typically involves the nitration of 1-methylimidazole followed by carboxamidation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 1-methyl-5-nitro-: Similar structure but lacks the carboxamide group.
1H-Imidazole-2-carboxamide: Similar structure but lacks the nitro group.
1H-Imidazole-2-carboxaldehyde, 1-methyl-: Similar structure but has an aldehyde group instead of a nitro group.
Uniqueness
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1615-57-2 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
1-methyl-5-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c1-8-3(9(11)12)2-7-5(8)4(6)10/h2H,1H3,(H2,6,10) |
Clé InChI |
RXJMREBMXCXGCX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


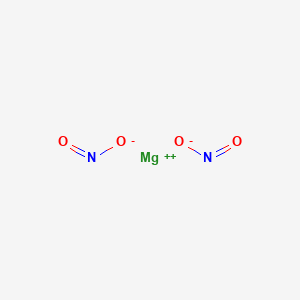
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
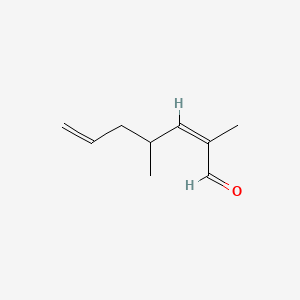
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
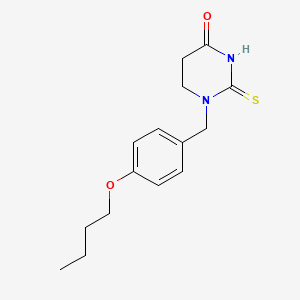

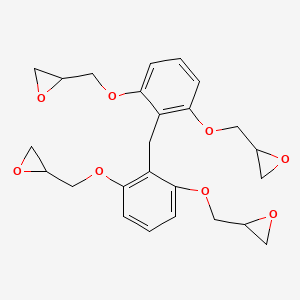
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
